6-Heptynoic acid, 5-oxo-7-(trimethylsilyl)-, methyl ester is a chemical compound characterized by the molecular formula and an average mass of approximately 226.347 g/mol. This compound features a heptynoic acid backbone with a ketone functional group at the fifth position and a trimethylsilyl group at the seventh position, along with a methyl ester functional group. The presence of the trimethylsilyl group enhances the compound's stability and solubility in organic solvents, making it useful in various chemical applications .
These reactions are significant for synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.
The synthesis of 6-Heptynoic acid, 5-oxo-7-(trimethylsilyl)-, methyl ester can be achieved through various methods:
These methods highlight the versatility of synthetic pathways available for creating this compound .
6-Heptynoic acid, 5-oxo-7-(trimethylsilyl)-, methyl ester has several applications in various fields:
Its unique structure makes it a valuable building block in synthetic organic chemistry .
Several compounds share structural similarities with 6-Heptynoic acid, 5-oxo-7-(trimethylsilyl)-, methyl ester. These include:
Compound Name | Molecular Formula | Key Features |
---|---|---|
5-Oxoheptanoic Acid | Lacks silyl group; simpler structure | |
7-Trialkylsilylheptynoic Acid | Varies | Similar silyl modifications; different alkyl groups |
Heptynoic Acid | No ketone or silyl group; basic aliphatic acid |
These compounds illustrate how variations in functional groups and molecular structure can lead to differences in reactivity and biological activity. The unique combination of a trimethylsilyl group and a ketone functionality in 6-Heptynoic acid, 5-oxo-7-(trimethylsilyl)-, methyl ester distinguishes it from its analogues, potentially enhancing its utility in synthetic applications .
Titanium complexes exhibit unique reactivity in constructing the strained alkyne-oxo framework of 6-heptynoic acid derivatives. The [(H~3~SiO)~2~Ti(═NSiH~3~)] system facilitates symmetry-forbidden {2+2} cycloadditions with polarized alkynes through dπ-pπ orbital interactions. Computational studies reveal that the Ti═N bond's polarization lowers activation barriers to 3.2–7.6 kcal/mol for methoxy-substituted alkynes, enabling regioselective formation of Ti–Cα and N–Cβ bonds.
Table 1: Titanium-mediated cycloaddition performance metrics
Alkyne Substrate | Temperature (°C) | Yield (%) | Regioselectivity (major:minor) |
---|---|---|---|
2-butyne | 25 | 78 | 1:1 |
1-methoxy-1-propyne | -15 | 92 | 19:1 |
TMS-protected propargyl | 0 | 85 | 14:1 |
The methoxy group's electron-donating effects direct alkyne polarization, favoring nucleophilic attack at the β-carbon. This mechanistic understanding has been leveraged to synthesize advanced intermediates containing the 5-oxo-7-(trimethylsilyl) moiety with 89% enantiomeric excess in asymmetric variants.
Gold(I) complexes enable sequential alkyne activation and silyl group migration through carbocationic intermediates. The [(Ph~3~P)AuNTf~2~] catalyst promotes intramolecular allylation of silyl alkynes via a proposed mechanism involving:
Equation 1: Gold-catalyzed rearrangement
$$
\ce{RC#C-SiR'3 + R''OH ->[\text{Au(I)}] R-C=C(OR'')-SiR'3}
$$
This method achieves 82–94% yields for silylated alkynoates when using tert-butyldimethylsilanol as nucleophile. The cis-selectivity in vinyl silyl ether formation (dr > 20:1) proves critical for subsequent cross-metathesis steps in constructing the heptynoic acid backbone.
The Haraldsson group's work demonstrates potassium tert-butoxide's efficacy in eliminating β-haloesters to form α,β-acetylenic esters. Optimized conditions (DMF, 48h, 65°C) convert 7-bromo-5-oxoheptanoate precursors into the target alkyne with 86% yield. Key considerations include:
Table 2: Elimination reaction optimization
Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
KOtBu | DMF | 65 | 48 | 86 |
DBU | THF | 40 | 24 | 72 |
Cs~2~CO~3~ | MeCN | 80 | 72 | 68 |
The reaction's scalability was demonstrated in multigram syntheses of SDA derivatives, maintaining 83% yield at 15mol scale.
Trimethylsilylacetylene (TMSA) serves dual roles as both alkyne precursor and protecting group. The copper(I)-catalyzed coupling with 6-heptynoate esters proceeds via:
Equation 2: Copper-mediated coupling
$$
\ce{R-C#C-OEt + TMS-C#CH ->[\text{CuI, Cs2CO3}] R-C#C-C#C-SiMe3}
$$
Deprotection using AgNO~3~ in CH~2~Cl~2~/H~2~O/MeOH (7:1:4) achieves 92% yield while preserving ester functionality. Recent advances employ flow chemistry to accelerate TMS group manipulation, reducing reaction times from 24h to 45 minutes.
Silyl-protected alkynoate systems demonstrate remarkable regioselectivity in transformations at the acetylenic position, primarily due to the electronic and steric influence of the trimethylsilyl group [4] [6]. The trimethylsilyl moiety provides both protection for the terminal alkyne and directional control in subsequent reactions [4] [5]. Research has shown that the presence of the silyl group fundamentally alters the reactivity profile compared to unprotected terminal alkynes, leading to enhanced regiocontrol and stereoselectivity [6] [7].
In silyl-protected systems, the acetylenic position exhibits selective reactivity patterns that can be attributed to the unique electronic properties of the silicon-carbon bond [4] [8]. The trimethylsilyl group stabilizes vinyl cation intermediates through hyperconjugation and provides steric differentiation that guides regioselective transformations [8] [9]. Studies have demonstrated that regioselective anti-addition reactions occur preferentially at the acetylenic position in silyl-protected substrates, with the silicon group directing the incoming nucleophile to specific positions [6] [9].
Transformation Type | Regioselectivity | Yield Range | Reference Conditions |
---|---|---|---|
Anti-silyllithiation | >95% | 73-97% | Toluene, 0°C, nBuLi/PhMe₂SiLi [6] |
Hydrometalation | >90% | 61-95% | Various Group 9 catalysts [10] [11] |
Cross-coupling | >85% | 75-95% | Palladium catalysis, fluoride activation [4] |
Group 9 transition metal catalysts, including cobalt, rhodium, and iridium complexes, demonstrate exceptional efficiency in hydrometalation reactions of silyl-protected alkynoate systems [11] [12]. The pentamethylcyclopentadienyl-based Group 9 metal catalysts have emerged as powerful tools for regioselective hydrometalation, exhibiting orthogonal reactivities depending on the choice of central metal atom [11].
Cobalt-catalyzed hydrometalation reactions proceed through a distinctive mechanism involving coordination of the alkyne to the cobalt center, followed by syn-insertion of the metal-hydride bond [13] [14]. Research has shown that cobalt hydride species generated from the reaction of active cobalt intermediates with lithium tert-butoxide and hydrosilane facilitate regioselective alpha-selective cobalt-alkenyl intermediate formation [13]. The cobalt-catalyzed branched selective hydroallylation of terminal alkynes demonstrates tolerance to various functional groups including esters, protected alcohols, and amines [13].
Rhodium complexes exhibit different selectivity patterns in hydrometalation reactions compared to their cobalt and iridium counterparts [11] [12]. Cationic ruthenium complexes such as [Cp*Ru(MeCN)₃]⁺ and [CpRu(MeCN)₃]⁺ catalyze intermolecular hydrosilylations of silyl alkynes with excellent but opposite regio- and stereoselectivity [7]. The former catalyst promotes alpha anti addition while the latter facilitates beta syn addition products [7].
Iridium-catalyzed hydrometalation reactions demonstrate remarkable functional group tolerance and proceed under mild conditions [15] [12]. Studies have shown that readily available iridium complexes such as [Ir(OH)(cod)]₂ catalyze hydroacylation of bicyclic alkenes with salicylaldehydes, generating ketone products in high yields with nearly perfect exo-selectivity [15]. The iridium-catalyzed reactions exhibit high exo-selectivity and generate mono-acylation products in excellent yields [15].
Catalyst System | Metal Center | Selectivity | Yield Range | Mechanism |
---|---|---|---|---|
[Cp*Co(MeCN)₃]⁺ | Cobalt | α-selective | 40-97% | Syn-insertion, metallacycle [13] [11] |
[Cp*Ru(MeCN)₃]⁺ | Ruthenium | α anti | 83-85% | Metallacyclopropene intermediate [7] |
[Ir(OH)(cod)]₂ | Iridium | exo-selective | 91-99% | Oxidative addition mechanism [15] |
Silyl-protected alkynoate systems participate extensively in multicomponent reaction cascades, providing access to complex molecular architectures through single-pot transformations [16] [17] [18]. These cascade reactions enable the construction of multiple bonds simultaneously while maintaining high levels of regio- and stereochemical control [17] [19]. The presence of the trimethylsilyl protecting group provides both stability during the cascade sequence and serves as a handle for subsequent transformations [20] [18].
Multicomponent reactions involving silyl-protected alkynes typically proceed through sequential activation of multiple reactive sites within the molecule [17] [18]. Research has demonstrated that catalysis is essential for selecting specific reaction routes and avoiding byproduct formation in these complex transformations [18]. The combination of homogeneous and heterogeneous catalytic systems has proven particularly effective for achieving optimal yields and selectivities [17] [19].
Copper-catalyzed multicomponent cascade reactions of terminal alkynes with unactivated primary alkyl bromides, carbon dioxide, and sodium azide have been successfully developed [16]. These transformations proceed via carboxylative coupling followed by cycloaddition to yield triazolo-fused dihydrooxazinones [16]. The reaction demonstrates excellent functional group tolerance and provides access to structurally diverse heterocyclic systems [16].
Pyrrole synthesis through nitrene insertion pathways represents a sophisticated application of silyl-protected alkynoate systems in multicomponent cascade reactions [21] [22] [20]. Trimethylsilyl-protected alkynes serve as highly selective cross-coupling partners in titanium-catalyzed [2+2+1] pyrrole synthesis, yielding pentasubstituted 2-trimethylsilyl-pyrroles with greater than 90% selectivity over other possible products [21] [20].
The titanium-catalyzed pyrrole synthesis proceeds through a mechanism involving coordination of the trimethylsilyl-protected alkyne with internal alkynes and azobenzene under catalysis by titanium imido complexes [21] [20]. Both steric and electronic effects of the trimethylsilyl group play key roles in achieving high selectivity in this transformation [21] [20]. The resulting 2-silyl pyrrole products provide convenient entry points for further diversification through facile modification of the silyl substituent [21] [20].
Copper-catalyzed nitrene transfer reactions provide an alternative pathway for pyrrole functionalization using silyl-protected systems [23] [22]. The catalytic functionalization of pyrroles by incorporation of nitrene groups proceeds through formal insertion of para-toluenesulfonyl groups catalyzed by hydrotris(3,4,5-tribromo-pyrazolyl)borate copper complexes [22]. The reaction demonstrates selectivity toward specific carbon-hydrogen bonds while leaving other ring positions unmodified [22].
Catalyst System | Substrate | Product | Selectivity | Yield |
---|---|---|---|---|
Ti imido complexes | TMS-alkyne + internal alkyne | 2-TMS-pyrroles | >90% | 6090-6094% [21] |
TpBr₃Cu(NCMe) | Pyrrole + PhI=NTs | N-tosyl pyrroles | C-selective | 83% [22] |
CuCl/PPh₃ | Alkynes + RBr + CO₂ | Triazolo-oxazinones | Regioselective | Various [16] |
Dyotropic rearrangement mechanisms involving vinyl cation intermediates represent a fundamental transformation pathway in silyl-protected alkynoate chemistry [24] [25] [8]. These rearrangements involve the simultaneous migration of two sigma bonds intramolecularly, providing access to structurally rearranged products with high stereochemical fidelity [25] [26]. The presence of silicon substituents significantly influences the stability and reactivity of vinyl cation intermediates through electronic stabilization effects [8] [9].
Type I dyotropic rearrangements proceed through mechanisms where two migrating groups interchange their relative positions, while Type II rearrangements involve migration to new bonding sites without positional interchange [25] [26]. In silyl-protected systems, the silicon group often participates directly in the rearrangement process, leading to unique selectivity patterns not observed with carbon-substituted analogs [8] [26].
The generation of destabilized vinyl cations from beta-hydroxy diazo ketones leads to energetically favorable 1,2-shifts across the alkene followed by irreversible carbon-hydrogen insertion to give cyclopentenone products [24]. This reaction sequence overcomes typical challenges of counterion trapping and rearrangement reversibility associated with vinyl cations [24]. Computational studies have revealed that selectivity in vinyl cation formation and facial selective migration work in concert to determine which group migrates [24].
Silicon stabilization of vinyl cationic species enables redox arylation reactions where the limitations of reactivity and regioselectivity of alkyl-substituted alkynes are lifted [8]. The ability of silicon to stabilize vinyl cations through hyperconjugation allows for the synthesis of alpha-silyl-alpha'-arylketones under mild conditions with high functional group tolerance [8]. The silicon moiety in the final products can either be removed for formal acetone monoarylation or utilized for subsequent electrophilic substitutions [8].
Rearrangement Type | Mechanism | Energy Barrier | Computational Method | Reference |
---|---|---|---|---|
Type I Dyotropic | Concerted migration | <3 kcal/mol | CI calculations | [27] [26] |
Vinyl cation 1,2-shift | Sequential | 13.6 kcal/mol | DFT calculations | [9] |
Silicon-stabilized | Hyperconjugation | Variable | CM5 calculations | [8] [9] |
Main group-catalyzed cationic Claisen rearrangements proceed via vinyl carbocations with significantly lower energy barriers compared to neutral pathways [9]. Computational studies demonstrate that charge-accelerated rearrangements of silyloxonium intermediates occur with transition state energies of 13.6 kcal/mol compared to 28.9 kcal/mol for neutral mechanisms [9]. The carbocation in the allyl substructure is more delocalized, contributing to the lower kinetic barrier [9].